Cas no 164332-89-2 (4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine)
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (2R)-3-(4-Aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid
- 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
- Boc-4-Amino-D-phenylalanine
- Boc-4-Amino-D-Phe-OH
- Boc-D-4-aminophe
- Boc-D-4-Aminophenylalanine
- BOC-D-PHE(4-NH2)-OH
- Boc-p-amino-D-Phe-OH
- 4-Amino-N-Boc-D-phenylalanine
- RARECHEM BK PT 0174
- BOC-D-PHE(P-NH2)-OH
- BOC-P-AMINO-D-PHENYLALANINE
- N-Boc-D-4-aminophenylalanine
- D-Phenylalanine, 4-amino-N-[(1,1-dimethylethoxy)carbonyl]-
- (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2R)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid
- (2R)-3-(4-aminophenyl)-2-[[(2-methy
- A-Boc-4-Amino-D-Phenylalanine
- AKOS015890227
- 164332-89-2
- CS-W012274
- Boc-D-4-Aminophenylalanine (Boc-D-Phe(4-NH2)-OH)
- N
- DTXSID90427146
- Boc-D-4-aminophenylalanine, AldrichCPR
- AC-9060
- MFCD00236818
- SCHEMBL2730038
- A810559
- A50132
- Boc-DPhe(4-NH2)-OH
- (2R)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid;4-Amino-N-Boc-D-phenylalanine
- M03164
- AKOS015841348
- NDMVQEZKACRLDP-LLVKDONJSA-N
- PS-12142
- A2130
-
- MDL: MFCD00236818
- Inchi: 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
- InChI Key: NDMVQEZKACRLDP-LLVKDONJSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC(=CC=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 280.14200
- Monoisotopic Mass: 280.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 102
Experimental Properties
- Color/Form: No data available
- Density: 1.2130
- Melting Point: 130-132°C
- Boiling Point: 484.9°C at 760 mmHg
- Flash Point: 247.0±27.3 °C
- Refractive Index: 1.56
- PSA: 101.65000
- LogP: 2.76130
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2130-1g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 97.0%(LC) | 1g |
¥230.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2130-5g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 97.0%(LC) | 5g |
¥930.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD872-250mg |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 98% | 250mg |
84CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD872-1g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 98% | 1g |
207CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD872-5g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 98% | 5g |
724CNY | 2021-05-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117063-1g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 98% | 1g |
¥137.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117063-25g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 98% | 25g |
¥1632.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117063-5g |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 98% | 5g |
¥481.90 | 2023-09-04 | |
| Chemenu | CM220298-10g |
(R)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
164332-89-2 | 95% | 10g |
$143 | 2021-06-09 | |
| TRC | A601938-50mg |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine |
164332-89-2 | 50mg |
$ 50.00 | 2022-06-08 |
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine Suppliers
4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine
Recent Advances in the Application of 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine (CAS: 164332-89-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine (CAS: 164332-89-2) has recently emerged as a key building block in peptide synthesis and drug discovery. This protected amino acid derivative plays a crucial role in the development of novel therapeutic agents, particularly in the field of peptide-based pharmaceuticals. Recent studies have highlighted its importance in the synthesis of constrained peptides and peptidomimetics, where its unique structural features enable the creation of stable secondary structures with enhanced biological activity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine as a critical component in the synthesis of macrocyclic peptides targeting G-protein coupled receptors (GPCRs). The study demonstrated that incorporation of this modified amino acid significantly improved the metabolic stability and receptor binding affinity of the resulting peptides compared to their linear counterparts. The tert-butoxycarbonyl (Boc) protecting group proved particularly valuable in this context, allowing for selective deprotection during solid-phase peptide synthesis.
Recent advancements in synthetic methodology have also explored the use of 164332-89-2 in the development of peptide-drug conjugates (PDCs). A 2024 publication in Bioconjugate Chemistry reported the successful application of this compound in the creation of tumor-targeting PDCs, where it served as both a linker and a structural element that enhanced the overall stability of the conjugate. The researchers noted that the D-configuration of the phenylalanine derivative contributed to reduced susceptibility to proteolytic degradation, a common challenge in peptide-based therapeutics.
The pharmaceutical industry has shown increasing interest in 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine for its potential in addressing drug delivery challenges. A recent patent application (WO2023124567) describes its use in the development of cell-penetrating peptides capable of delivering therapeutic payloads across biological barriers. The compound's structural features were found to facilitate both membrane permeability and target specificity, making it particularly valuable for CNS-targeted therapies.
From a chemical biology perspective, researchers have employed 164332-89-2 as a versatile tool for protein engineering and labeling. A 2023 study in Nature Chemical Biology demonstrated its effectiveness as a non-natural amino acid in genetic code expansion systems, enabling site-specific incorporation into proteins for subsequent modification or functional studies. This application opens new possibilities for studying protein-protein interactions and developing novel protein-based therapeutics.
As research continues to explore the potential of 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine, its role in addressing current challenges in peptide-based drug development becomes increasingly apparent. Future directions may include its application in the design of multi-functional peptide constructs and as a component in the emerging field of peptide nanomaterials. The compound's unique combination of structural features and synthetic versatility positions it as a valuable asset in both academic research and pharmaceutical development pipelines.
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